1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzodioxole ring, a piperazine ring, and a dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Synthesis of the Piperazine Ring: The piperazine ring is formed by the reaction of ethylenediamine with diethylene glycol.
Coupling of Benzodioxole and Piperazine: The benzodioxole ring is then coupled with the piperazine ring using a suitable linker, such as a halomethyl derivative.
Introduction of the Dimethylphenoxy Group: The final step involves the reaction of the intermediate with 2,5-dimethylphenol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Benzodioxol-5-ylmethyl)piperazine: Lacks the dimethylphenoxy group.
3-(2,5-Dimethylphenoxy)propan-2-ol: Lacks the piperazine and benzodioxole rings.
1-(4-Benzodioxol-5-ylmethyl)piperazin-1-yl]propan-2-ol: Lacks the dimethylphenoxy group.
Uniqueness
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the benzodioxole and dimethylphenoxy groups, along with the piperazine ring, allows for diverse interactions and applications that are not possible with simpler compounds.
Properties
Molecular Formula |
C23H30N2O4 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol |
InChI |
InChI=1S/C23H30N2O4/c1-17-3-4-18(2)22(11-17)27-15-20(26)14-25-9-7-24(8-10-25)13-19-5-6-21-23(12-19)29-16-28-21/h3-6,11-12,20,26H,7-10,13-16H2,1-2H3 |
InChI Key |
JUCJMPNFIKVJKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.